molecular formula C7H13NO3S B13227805 6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione

6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione

Katalognummer: B13227805
Molekulargewicht: 191.25 g/mol
InChI-Schlüssel: DQJGASVJPQXDFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxa-2lambda6-thia-9-azaspiro[45]decane-2,2-dione is a chemical compound with a unique spirocyclic structure It contains oxygen, sulfur, and nitrogen atoms within its ring system, making it an interesting subject for various chemical and biological studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often use automated systems to control reaction parameters and ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Wissenschaftliche Forschungsanwendungen

6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione is unique due to its specific spirocyclic structure and the presence of oxygen, sulfur, and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H13NO3S

Molekulargewicht

191.25 g/mol

IUPAC-Name

6-oxa-2λ6-thia-9-azaspiro[4.5]decane 2,2-dioxide

InChI

InChI=1S/C7H13NO3S/c9-12(10)4-1-7(6-12)5-8-2-3-11-7/h8H,1-6H2

InChI-Schlüssel

DQJGASVJPQXDFQ-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CC12CNCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.